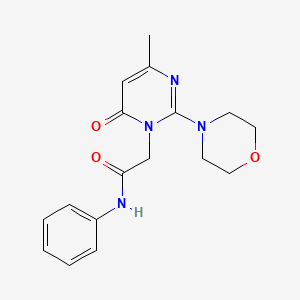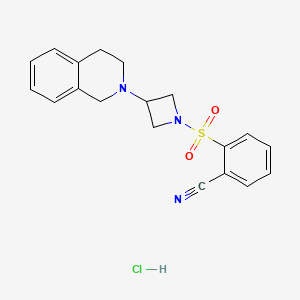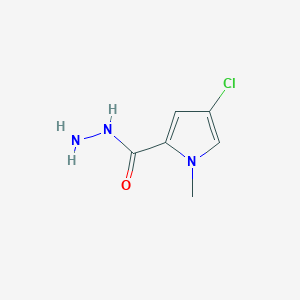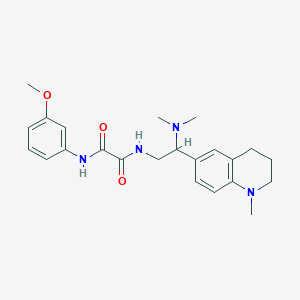
2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPAPA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Antiviral Activity
The compound’s piperidin-4-one nucleus has garnered attention due to its antiviral properties . Researchers have explored its potential as an antiviral agent against specific viruses. Further studies could elucidate its mechanism of action and efficacy against different viral strains.
Antitumor Properties
Compounds with similar structural motifs have demonstrated antitumor activity . Investigating the effects of our compound on tumor cell lines could reveal its potential as a novel anticancer agent. Mechanistic studies are crucial to understanding its mode of action.
Central Nervous System (CNS) Stimulation
Certain piperidin-4-one derivatives exhibit CNS stimulant effects . Researchers might explore whether our compound affects neurotransmitter systems, neuronal excitability, or cognitive function. Animal models and behavioral assays can provide valuable insights.
Analgesic Potential
The compound’s structure suggests possible analgesic properties . Investigating its interaction with pain receptors, such as opioid receptors, could lead to the development of new pain-relieving drugs. Preclinical studies are essential to validate its efficacy.
Anticancer Research
Given the compound’s diverse biological activities, including antitumor effects, it’s worth exploring its potential as an anticancer agent . In vitro and in vivo studies can assess its impact on cancer cell proliferation, apoptosis, and metastasis.
Antimicrobial Applications
Morpholine, a component of our compound, is widely used in synthesis . Researchers could investigate its antimicrobial properties, especially against bacterial and fungal pathogens. Determining its minimum inhibitory concentration (MIC) and mode of action would be valuable.
Local Anesthetic Activity
Although not directly mentioned, compounds related to our structure have been studied for local anesthetic properties . Investigating whether our compound exhibits similar effects could open new avenues for pain management.
Drug Delivery Systems
Considering its unique structure, our compound might serve as a building block for drug delivery systems . Researchers could explore its use in targeted drug formulations or as part of nanocarriers for specific therapeutic agents.
Propriétés
IUPAC Name |
2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-13-11-16(23)21(17(18-13)20-7-9-24-10-8-20)12-15(22)19-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZEIWOXQGEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)




![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2757338.png)

![7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2757340.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)
![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2757344.png)
![3-amino-N-(3-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2757345.png)
![5-(4-Methoxypyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2757348.png)